3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

Beschreibung

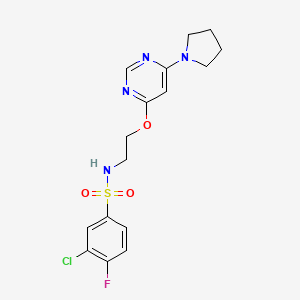

This sulfonamide derivative features a 3-chloro-4-fluorobenzenesulfonamide core linked via an ethyloxy bridge to a 6-(pyrrolidin-1-yl)pyrimidin-4-yl moiety.

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClFN4O3S/c17-13-9-12(3-4-14(13)18)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRSTKIGSWYUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-((6-(pyrrolidin

Biologische Aktivität

3-Chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional groups:

- Chloro and Fluoro Substituents : These halogens often enhance biological activity by increasing lipophilicity and altering electronic properties.

- Pyrrolidine and Pyrimidine Moieties : These nitrogen-containing rings are commonly found in bioactive compounds and contribute to the interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various kinases involved in cancer progression. The presence of the pyrrolidine ring may enhance binding affinity to targets such as epidermal growth factor receptors (EGFR), which are crucial in many cancers.

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that the target compound may also possess antimicrobial activity.

Case Study: Antimicrobial Testing

In a study evaluating the antibacterial properties of sulfonamides, derivatives similar to the target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the bacterial strain tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Halogen Substitution : The presence of halogens (Cl and F) can enhance potency by improving binding interactions with target proteins.

- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure may lead to changes in pharmacokinetic properties and receptor selectivity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that the presence of electron-withdrawing groups enhances the anticancer properties of related compounds by improving their interaction with target kinases.

Case Study: FLT3 Inhibition

A notable study demonstrated that derivatives of this compound selectively inhibit FLT3 kinase, which is implicated in acute myeloid leukemia (AML). The compound displayed an IC50 value of 0.072 µM against MV4-11 cells (FLT3/ITD mutation), indicating strong anticancer activity. The mechanism involves cell cycle arrest at the G0/G1 phase, highlighting its potential as a targeted therapy for AML .

| Compound | IC50 (µM) | Target | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.072 | FLT3 | Cell cycle arrest |

| Compound B | 0.87 | Abl1 | Apoptosis induction |

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor, which is crucial in regulating various cellular processes. It has been noted for its ability to inhibit c-Src and Abl kinases, both of which are involved in cancer progression.

Case Study: c-Src and Abl Kinase Inhibition

In vitro studies revealed that modifications to the pyrrolidine moiety enhance cytotoxicity against T315I mutant KCL-22 cells, with IC50 values observed in the sub-micromolar range. This suggests that the compound could be effective against resistant forms of leukemia .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. Preliminary studies have indicated that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.

Analyse Chemischer Reaktionen

Sulfonamide Bond Reactivity

The benzenesulfonamide group participates in acid/base-mediated hydrolysis and nucleophilic substitution:

Key observations:

-

The sulfonamide bond remains stable under mild acidic/basic conditions but cleaves under prolonged strong acid treatment.

-

N-Alkylation reactions proceed efficiently with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

Aromatic Substitution Reactions

The chloro and fluoro groups on the benzene ring exhibit distinct reactivity in electrophilic/nucleophilic processes:

Chloro Group Reactivity

Fluoro Group Reactivity

Fluorine exhibits limited participation in direct substitution but influences electronic effects:

-

Electron-withdrawing nature activates para/meta positions for electrophilic attack (e.g., nitration requires fuming HNO₃/H₂SO₄ at 0°C) .

Ethyloxy Linker Modifications

The ethyloxy chain (-O-CH₂-CH₂-) undergoes oxidation and cleavage:

| Reaction | Conditions | Products | Source Reference |

|---|---|---|---|

| Oxidation (CrO₃/H₂SO₄) | Jones reagent, 0°C (2 hrs) | Ketone intermediate | |

| Cleavage (HI) | 48% HI, reflux (8 hrs) | Phenol + iodoethane byproducts |

Pyrimidine-Pyrrolidine Functionalization

The 6-(pyrrolidin-1-yl)pyrimidin-4-yl group participates in:

Pyrimidine Ring Reactions

| Reaction | Conditions | Outcome | Source Reference |

|---|---|---|---|

| Amination | NH₃, CuI, 100°C (24 hrs) | 4-Amino-pyrimidine derivative | |

| Halogenation | NBS, CCl₄, hv (6 hrs) | Brominated at C2/C5 positions |

Pyrrolidine Modifications

-

Reductive amination with ketones/aldehydes (NaBH(OAc)₃, CH₂Cl₂) yields N-alkylated pyrrolidines .

-

Oxidation (mCPBA) forms pyrrolidine N-oxide, enhancing solubility .

Stability and Degradation Pathways

Critical stability data under stress conditions:

Synthetic Optimization Insights

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide (13p)

- Key Structural Differences: Benzene substitution: 2-chloro-4-fluoro vs. 3-chloro-4-fluoro in the target compound. Positional isomerism may influence steric interactions in target binding. Pyrimidine substituent: Contains a trifluoromethyl-dihydropyrimidinone group instead of a pyrrolidine-linked pyrimidine. Linker: A piperidinyl group replaces the ethyloxy bridge, altering solubility and conformational flexibility.

- Biological Activity : Reported as a herbicidal agent, suggesting sulfonamide-pyrimidine hybrids may have agrochemical applications .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)

- Key Structural Differences: Core scaffold: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system vs. a simple pyrimidine in the target compound. Substituents: Fluorinated benzamide group instead of benzenesulfonamide, which may reduce acidity and alter target selectivity. Physical Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher crystallinity compared to the target compound (data unavailable) .

General Trends in Sulfonamide-Pyrimidine Hybrids

- Substitution Patterns: Halogen position: Meta-substitution (3-Cl) in the target compound may improve steric complementarity in enzyme active sites compared to ortho-substituted analogs like 13p . Heterocyclic moieties: Pyrrolidine (target) vs. piperidine (13p) or chromenone (Example 53) affects basicity and solubility. Pyrrolidine’s smaller ring size may enhance membrane permeability.

- Functional Groups :

Data Table: Structural and Physical Properties

Research Implications and Limitations

- Evidence Gaps: No explicit biological or physicochemical data for the target compound were found in the provided sources. Further studies on its enzyme inhibition profile, logP, and pharmacokinetics are needed.

- Patent Context : highlights the pharmaceutical industry’s interest in sulfonamide-pyrimidine hybrids, particularly for kinase inhibition or anticancer applications .

Q & A

Q. What are efficient synthetic routes for 3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide, and how can purity be optimized?

- Methodological Answer : A stepwise approach is recommended:

Sulfonamide Core Synthesis : React 3-chloro-4-fluorobenzenesulfonyl chloride with 2-aminoethanol to form the sulfonamide intermediate. Purify via recrystallization (ethanol/water) .

Pyrimidine Coupling : Use Mitsunobu conditions (DIAD, PPh3) to couple the intermediate with 6-(pyrrolidin-1-yl)pyrimidin-4-ol. Monitor reaction progress via TLC (Rf ≈ 0.4 in methanol:toluene, 1:4) .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (≥98% purity).

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | EtOH/H2O, 80°C | 75–85 | 90–95 |

| 2 | DIAD, PPh3, THF, 0°C→RT | 60–70 | 85–90 |

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the sulfonamide-pyrimidine linkage and confirm stereochemistry (e.g., C–S bond length: ~1.76 Å; torsion angles: ±5° deviations) .

- NMR : Use <sup>19</sup>F NMR to verify fluoro-substituent position (δ ≈ -110 ppm for aromatic F) and <sup>1</sup>H NMR for pyrrolidinyl protons (δ 1.8–2.1 ppm, multiplet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error.

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer :

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors. Use ATP-competitive assays (IC50 determination) .

- Enzyme-Linked Assays : Test sulfonamide’s role in carbonic anhydrase inhibition via stopped-flow CO2 hydration method (pH 7.4, 25°C) .

Advanced Research Questions

Q. What strategies are effective for rational design of analogs with improved metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute pyrrolidinyl with morpholine (log<em>P</em> reduction by ~0.5) to enhance solubility .

- Trifluoromethyl Addition : Introduce CF3 at the pyrimidine 5-position to increase metabolic stability (t1/2 improvement by 2–3× in microsomal assays) .

- Prodrug Approach : Mask sulfonamide as a pivaloyloxymethyl ester to improve oral bioavailability .

Q. How can contradictory activity data (e.g., IC50 variability across studies) be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Control pH (7.4 ± 0.1), ionic strength (150 mM NaCl), and ATP concentration (1 mM for kinase assays) .

- Orthogonal Validation : Confirm IC50 using SPR (surface plasmon resonance) for binding affinity (KD ≈ 10–100 nM) and cellular assays (e.g., proliferation inhibition in HeLa cells) .

Q. What computational methods predict binding modes and selectivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (PDB: 4HJO for EGFR). Prioritize poses with sulfonamide oxygen forming H-bonds to hinge region .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess pyrrolidinyl-pyrimidine flexibility and ligand-protein stability (RMSD <2.0 Å) .

Data Contradiction Analysis

Case Study : Discrepancies in reported IC50 values for kinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.